amine](/img/structure/B13277673.png)
[1-(2,4-Dichlorophenyl)ethyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an ethylamine moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 1-(2,4-Dichlorophenyl)ethylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxylamine, ammonia
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: 1-(2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, the compound is used to study the effects of dichlorophenyl derivatives on cellular processes. It is also employed in the development of bioactive molecules and enzyme inhibitors .
Medicine: It is investigated for its pharmacological properties and therapeutic potential .
Industry: In the industrial sector, 1-(2,4-Dichlorophenyl)ethylamine is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 2,4-Dichlorophenethylamine
- 1-(2,4-Dichlorophenyl)ethylamine
- 2-(2,4-Dichlorophenyl)ethylamine
Comparison: Compared to similar compounds, 1-(2,4-Dichlorophenyl)ethylamine exhibits unique properties due to the presence of the ethylamine moiety. This structural feature enhances its reactivity and allows for diverse chemical modifications. Additionally, the dichlorophenyl group contributes to its stability and biological activity .
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-ethylethanamine |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13-7(2)9-5-4-8(11)6-10(9)12/h4-7,13H,3H2,1-2H3 |
InChI Key |
MNSOMGUEGGQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


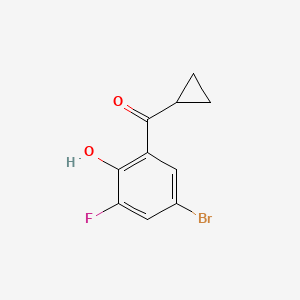
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide](/img/structure/B13277594.png)
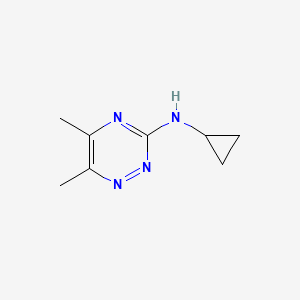
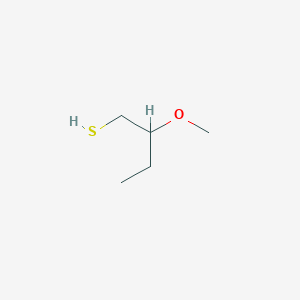


![2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13277612.png)
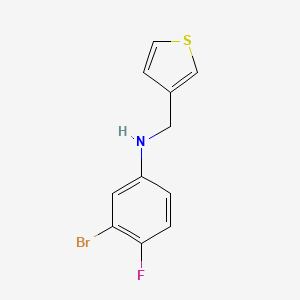
![2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine](/img/structure/B13277635.png)
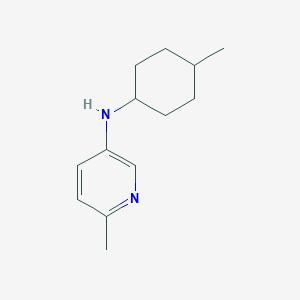
![1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13277649.png)
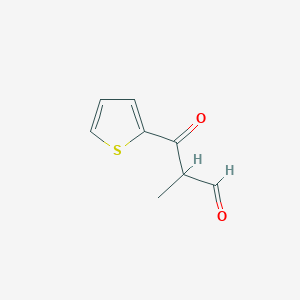

![6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13277668.png)
